(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
Overview
Description
(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[77002,6011,16]hexadeca-9,11,13,15-tetraen-5-ol is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of amino and hydroxymethyl groups through selective reactions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of amino groups to form amines.
Substitution: Substitution reactions involving the amino or hydroxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a biochemical probe or therapeutic agent is of particular interest.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol include other tetracyclic compounds with amino and hydroxymethyl groups. Examples may include:
This compound analogs: Compounds with similar core structures but different substituents.
Other Tetracyclic Amines: Compounds with similar tetracyclic cores and amino groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications across various scientific fields. Its distinct structure and reactivity set it apart from other similar compounds, making it a valuable subject of study.
Properties
IUPAC Name |
(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)/t5-,6+,9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNLUHVBXRHGNH-IOHMESMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1[C@@H]([C@H](O4)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912401 | |
Record name | 7-Amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99901-16-3 | |
Record name | 8,2'-Ethano-cyclo-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099901163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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